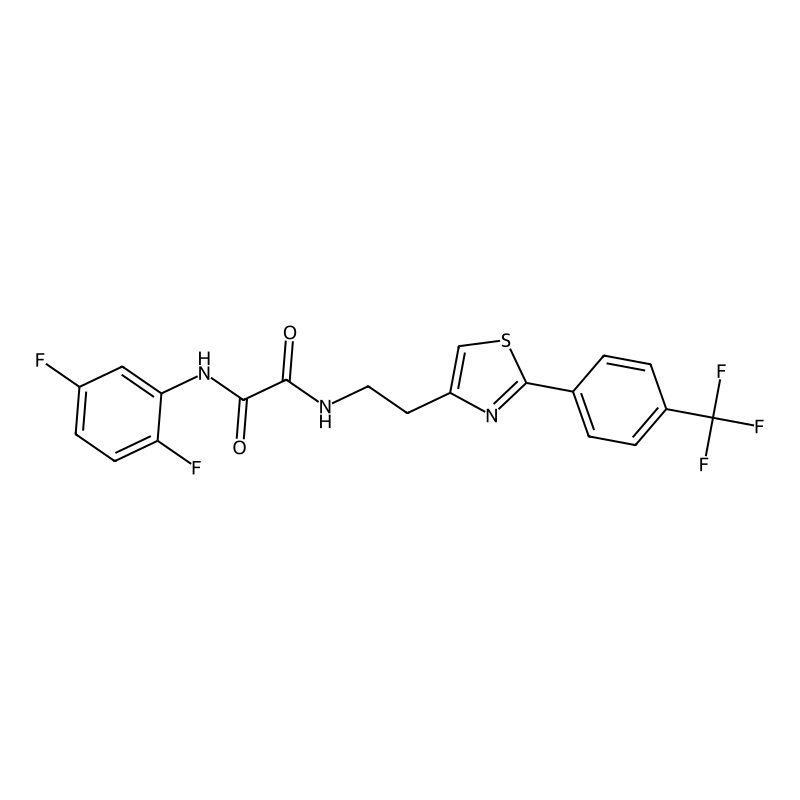

N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Oxalamide Moiety: The presence of an oxalamide group suggests potential applications in inhibiting enzymes that utilize oxalate, such as oxalate decarboxylase. Oxalate accumulation is associated with some kidney stone formation. Wikipedia - Oxalate:

- Thiazole Ring: The thiazole ring is a common pharmacophore found in many bioactive molecules. It is present in medications like antifungals and antimicrobials. Research on similar molecules containing thiazole rings might provide clues for N1-(2,5-difluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide. PubChem - Thiazole

- Trifluoromethyl and Difluorophenyl Groups: The presence of these fluorine-containing groups can impact the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). However, their specific role in N1-(2,5-difluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide would require further investigation.

N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a complex organic compound characterized by its unique molecular structure, featuring a difluorophenyl group and a trifluoromethyl-substituted thiazole moiety. This compound is notable for its potential applications in medicinal chemistry due to the presence of both fluorine substituents and a thiazole ring, which are known to enhance biological activity and pharmacokinetic properties.

- Nucleophilic substitutions: The amide group can undergo hydrolysis or react with nucleophiles under acidic or basic conditions.

- Thiazole ring reactivity: The thiazole moiety may engage in electrophilic aromatic substitution, particularly at the 4-position due to the electron-withdrawing trifluoromethyl group.

- Formation of derivatives: The presence of the ethylene diamine backbone allows for further derivatization, potentially leading to compounds with varied biological activities.

Compounds containing thiazole rings and fluorinated phenyl groups have been shown to exhibit diverse biological activities. Preliminary studies suggest that N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide may possess:

- Antimicrobial properties: Similar compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer activity: The structural features may contribute to potential cytotoxic effects against cancer cell lines.

- Enzyme inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the thiazole ring: Starting from appropriate precursors, the thiazole can be synthesized via cyclization reactions involving thioketones and α-halo ketones.

- Coupling reactions: The difluorophenyl group can be introduced through coupling reactions with aryl halides using palladium-catalyzed cross-coupling techniques.

- Final amide formation: The final step usually involves coupling the thiazole derivative with an ethylenediamine derivative to form the target amide.

N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide has potential applications in:

- Pharmaceutical development: Due to its promising biological activities, it could serve as a lead compound for drug discovery targeting infectious diseases or cancer.

- Material science: Its unique chemical properties may lend themselves to applications in advanced materials or as functional additives.

Interaction studies involving this compound may focus on:

- Protein binding assays: Understanding how the compound interacts with various proteins can provide insights into its mechanism of action.

- Cellular uptake studies: Investigating how effectively the compound enters cells could inform its potential therapeutic efficacy.

- Metabolic profiling: Analyzing how the compound is metabolized in vivo can help predict its pharmacokinetic behavior.

Several compounds share structural similarities with N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-pyrazole | Contains a trifluoromethyl group and pyrazole ring | Antimicrobial |

| 3-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Trifluoromethyl groups on phenyl rings | Antibacterial |

| Ethiprole | Phenylpyrazole derivative with trifluoromethyl groups | Insecticide |

Uniqueness of N'-(2,5-difluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

This compound's uniqueness lies in its combination of a difluorophenyl group with a trifluoromethyl-substituted thiazole moiety linked through an ethylenediamine backbone. This specific arrangement may enhance its biological activity compared to similar compounds that lack these particular substituents or structural features.